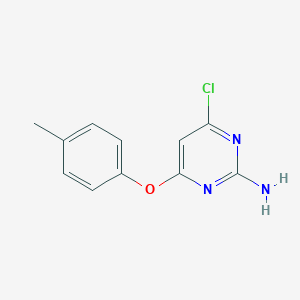

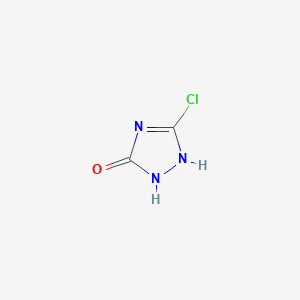

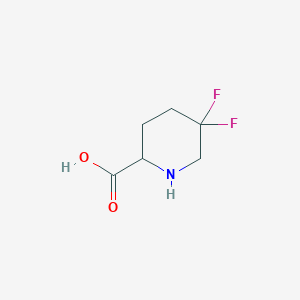

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

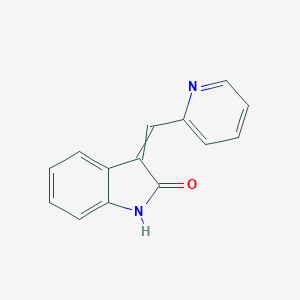

5-Chloromethyl-2H-1,2,4-triazolin-3-one is an intermediate used in the synthesis of Aprepitant and Fosaprepitant, which are used as antiemetic drugs . It is also an aryltriazolinone herbicide .

Synthesis Analysis

The synthesis of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one involves various routes. The compound can be produced by reacting acetone semicarbazone with formic acid, semicarbazide hydrochloride (SC) with formic acid, or with triethylorthoformate . The best method for synthesis was found to be via the reaction of SC with formic acid .Molecular Structure Analysis

The molecular structure of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied using experimental (XRD) and theoretical values (DFT and HF) .Chemical Reactions Analysis

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .Physical And Chemical Properties Analysis

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a low sensitive material and has been in use since the 1980s . Its performance is slightly less than RDX, but either similar or superior to other explosives . It is thermally stable and exhibits low sensitivity to radiation damage and other stimuli .Wissenschaftliche Forschungsanwendungen

High Explosive Material

The compound is a high energetic material and can be used as a high explosive . It is thermally stable and less sensitive, making it a potential substitute for highly sensitive high energetic materials that are thermally and photochemically less stable .

Insensitive Munitions

The compound is being investigated as a possible replacement for popular explosives due to its insensitivity and thermal stability . It can be used to prepare melt-cast explosives as well as pressed explosives with thermoplastic binder and cast PBX charges for Insensitive Munitions .

Thermal Decomposition Study

The compound is used in studies related to thermal decomposition . Its thermal stability and low sensitivity to radiation damage make it an ideal candidate for such studies .

Synthesis Process Research

The synthesis process of the compound is of interest to researchers . The compound is produced in a two-step process, where triazol-3-one (TO) is produced in the first step, and in the second step, TO undergoes nitration to produce the compound .

Antimicrobial Applications

While not directly related to “5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one”, the 1,2,4-triazole core, which is part of the compound, has been incorporated into a wide variety of therapeutically important agents with antimicrobial activities .

Energetic Material Performance Enhancement

Research has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties . The compound, due to its properties, is a subject of interest in this field .

Wirkmechanismus

Target of Action

Similar compounds such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto) are known to be used as high energetic materials . These compounds are often used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Mode of Action

It is known that similar compounds like nto are less sensitive and thermally stable high energetic materials . They interact with their targets by releasing a large amount of energy, which can be used for various applications, including propellants and explosives .

Biochemical Pathways

Similar compounds like nto are known to undergo various chemical reactions, including synthesis, changes in morphology by varying solvent systems, decomposition mechanisms, and use of metal oxides and other catalysts to enhance or diminish the thermal decomposition temperature .

Result of Action

Similar compounds like nto are known to release a large amount of energy upon interaction with their targets . This energy can be harnessed for various applications, including propellants and explosives .

Safety and Hazards

Zukünftige Richtungen

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is being investigated as a possible replacement for popular explosives due to its insensitivity, thermal and mechanical stability . It can be used to prepare melt-cast explosives as well as pressed explosives with thermoplastic binder and cast PBX charges for Insensitive Munitions . The high yields and the availability of raw materials coupled with its excellent properties have made it a preferred material compared to TATB, RDX, and HMX .

Eigenschaften

IUPAC Name |

3-chloro-1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCHAFLCTXFFIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=NN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440613 |

Source

|

| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |

CAS RN |

1003-34-5 |

Source

|

| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)

![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)